3-Chloro-2-fluoro-4-methoxybenzaldehyde
Description
3-Chloro-2-fluoro-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative with substituents at positions 2 (fluoro), 3 (chloro), and 4 (methoxy) on the aromatic ring. Benzaldehyde derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in forming carbon-carbon bonds and functional group transformations. The unique arrangement of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups in this compound influences its electronic properties, solubility, and reactivity in downstream reactions.
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOMKYJFNPYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-4-methoxybenzoic acid.
Reduction: 3-Chloro-2-fluoro-4-methoxybenzyl alcohol.
Substitution: 3-Amino-2-fluoro-4-methoxybenzaldehyde (when reacted with ammonia).
Scientific Research Applications
3-Chloro-2-fluoro-4-methoxybenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s reactivity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Position Effects: Electron-donating groups (e.g., OCH₃) para to the aldehyde enhance ring activation, while meta placement (as in ) reduces this effect . Halogen positioning (Cl at 3 vs. 4) alters the compound’s dipole moment and solubility in nonpolar solvents.
- Functional Group Impact: Hydroxyl groups () increase acidity and solubility in aqueous media but may necessitate protection during synthesis.
Safety Considerations :
Biological Activity
3-Chloro-2-fluoro-4-methoxybenzaldehyde is an organic compound belonging to the class of substituted benzaldehydes, which have been extensively studied for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H6ClF O2
- Molecular Weight : 188.58 g/mol
- Chemical Structure : The compound features a benzene ring with three substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group (-OCH3) at position 4.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
-
Antimicrobial Activity
- Studies have shown that benzaldehyde derivatives possess significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
- In vitro studies report minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL for related compounds, suggesting potential efficacy for this compound against resistant bacterial strains .
-
Antiproliferative Effects
- Benzaldehyde derivatives have been investigated for their antiproliferative effects on cancer cell lines. For instance, some analogues have shown IC50 values in the micromolar range against prostate cancer cell lines (DU145 and PC3), indicating their potential as anticancer agents .
- The compound's structural features contribute to its ability to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors and are considered targets for cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Aldehyde Dehydrogenases : The compound may act as an inhibitor of ALDH isoforms, which play a critical role in cellular detoxification and metabolism of aldehydes. Inhibition of these enzymes can lead to increased levels of reactive aldehydes within cancer cells, promoting apoptosis .
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly relevant for its antimicrobial activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of various benzaldehyde derivatives found that compounds structurally related to this compound exhibited significant cytotoxicity against prostate cancer cell lines. The most potent analogues showed IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of substituted benzaldehydes, this compound was included among tested compounds. It demonstrated considerable activity against multidrug-resistant strains, with MIC values comparable to those of established antibiotics .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
